![molecular formula C9H7BrClF B3043912 3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene CAS No. 951888-41-8](/img/structure/B3043912.png)
3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene
Overview
Description
The compound “3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene” is a complex organic molecule. It contains a bromine and a fluorine atom on the phenyl ring and a chlorine atom on the propene side chain .
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene” were not found, related compounds such as “(4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol” have been synthesized through Barbier-type reactions .
Scientific Research Applications
Synthesis and Chemical Applications
A Practical Synthesis of Halogenated Biphenyls
- This study outlines a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to the one , emphasizing its importance in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The synthesis method addresses the challenges of cost and safety associated with traditional methods, providing a more accessible approach for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Analytical Chemistry
Endocrine-Disrupting Chemicals and Risk of Diabetes
- Investigates the relationship between exposure to various environmental chemicals, including halogenated compounds, and the risk of developing diabetes. This study suggests a moderate evidence linking certain environmental pollutants to diabetes development, underscoring the importance of understanding chemical interactions with biological systems (Lind & Lind, 2018).
Organic Chemistry and Catalysis
Silica Supported Brönsted Acids as Catalyst in Organic Transformations
- Reviews the use of silica-supported Brönsted acids in various organic transformations, highlighting the advantages of such catalysts in terms of availability, yield, and environmental friendliness. This research demonstrates the wide applicability of halogenated compounds in catalysis and organic synthesis (Kaur, Sharma, & Bedi, 2015).
Green Chemistry and Sustainable Processes
Catalysts for Glycerol Hydrogenolysis to 1,3-Propanediol
- Discusses the research on heterogeneous catalysts for converting glycerol to 1,3-propanediol, a process relevant to sustainable chemistry and the use of renewable resources. It evaluates the efficiency of various catalysts, including those involving halogenated components, in improving process competitiveness (da Silva Ruy et al., 2020).
properties
IUPAC Name |
1-bromo-4-(2-chloroprop-2-enyl)-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQIWZCQFXBKNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)Br)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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